molecular formula C11H16N2O2 B3181341 3-Methoxy-5-(pivaloylamino)pyridine CAS No. 77903-25-4

3-Methoxy-5-(pivaloylamino)pyridine

Cat. No.: B3181341
CAS No.: 77903-25-4
M. Wt: 208.26 g/mol
InChI Key: CBKQFAVFVYLBMB-UHFFFAOYSA-N
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Description

3-Methoxy-5-(pivaloylamino)pyridine is a substituted pyridine compound with the empirical formula C₆H₇NO . It features a methoxy group (–OCH₃) at the 3-position of the pyridine ring and a pivaloylamino group (–NHC(CH₃)₃) at the 5-position. The compound exhibits interesting chemical properties due to these functional groups .


Synthesis Analysis

The synthesis of this compound involves the introduction of the methoxy group and the pivaloylamino group onto the pyridine ring. Various synthetic routes may be employed, including condensation reactions, nucleophilic substitutions, or metalation followed by functional group transformations. Detailed synthetic procedures can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyridine ring with the substituents mentioned earlier. The methoxy group provides electron density to the ring, affecting its reactivity. The pivaloylamino group contributes steric hindrance and influences the compound’s solubility and stability .


Chemical Reactions Analysis

  • Metalation : Ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .
  • Catalysis : It may serve as a catalyst for addition reactions of 1,2-acyclic diones to activated acetylenic esters .

Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 65°C at 15 mmHg .
  • Density : 1.083 g/mL at 25°C .
  • Refractive Index : 1.518 at n20/D .

Scientific Research Applications

Anticancer Applications

A study by Wang et al. (2015) demonstrated the use of a compound structurally similar to 3-Methoxy-5-(pivaloylamino)pyridine in anticancer applications. They modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a PI3Ks inhibitor, by replacing the acetamide group with an alkylurea moiety. This modification resulted in potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity, suggesting the potential of related compounds in cancer therapy (Xiao-meng Wang et al., 2015).

Chemical Synthesis and Modification

Lavecchia et al. (2004) described the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines, which involved palladium-mediated coupling reactions. This process included the protection of position 3 by a pivaloyl group, demonstrating the versatility of pyridine derivatives in chemical synthesis (G. Lavecchia et al., 2004).

Catalytic Applications

Neely and Rovis (2014) explored the use of α,β-unsaturated carboxylic acids in Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes. This process yielded substituted pyridines with high regioselectivity, showcasing the role of carboxylic acids as traceless activators in catalysis (J. Neely & T. Rovis, 2014).

Radioligand Applications

Patel et al. (2003) investigated the in vitro properties of 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine, a radioligand for mGluR5 receptor subtype, in rat tissue preparations. This research highlights the use of pyridine derivatives in developing radioligands for studying receptor distribution and pharmacological properties in the brain (S. Patel et al., 2003).

Safety and Hazards

  • STOT SE (Specific Target Organ Toxicity, Single Exposure) Category 3 : Potential effects on the respiratory system .

Properties

IUPAC Name

N-(5-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-9(15-4)7-12-6-8/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKQFAVFVYLBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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